Clavanin E

Description

pH-Responsive Activity

Histidine’s imidazole group (pKa ≈ 6.0) enables this compound to adopt cationic, membrane-permeabilizing conformations in acidic phagolysosomes (pH 5.5–6.0) while remaining inert at physiological pH (7.4). This mechanism parallels vertebrate defensins but operates without requiring oxidative post-translational modifications.

Metal Ion Coordination

This compound’s His10-His11-Val12-His13 sequence forms a tetrahedral Zn²⁺-binding site, enhancing its DNAse activity under low-pH conditions—a trait shared with mammalian metallopeptides like calprotectin. Comparative studies show this motif arose convergently in tunicates and vertebrates, underscoring its utility in countering bacterial metal-scavenging systems.

Salt Tolerance

Unlike many AMPs, this compound retains bactericidal activity at NaCl concentrations up to 300 mM, a critical adaptation for marine organisms. Mutational analyses trace this property to its glycine-rich hydrophobic core (residues 7–14), which stabilizes α-helical structure in high-ionic-strength environments.

Properties

bioactivity |

Antimicrobial |

|---|---|

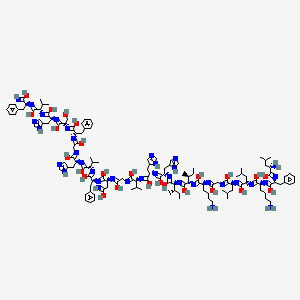

sequence |

LFKLLGKIIHHVGNFVHGFSHVF |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Clavanin E exhibits significant antimicrobial properties against various pathogens, including multidrug-resistant strains. The following table summarizes the minimum inhibitory concentrations (MICs) against selected bacteria:

| Bacteria | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 45 | |

| Escherichia coli | 24 | |

| Klebsiella pneumoniae | 16 | |

| Enterobacter cloacae | 32 | |

| Methicillin-resistant S. aureus | 8 |

These results indicate that this compound is particularly effective against Gram-negative and Gram-positive bacteria, making it a promising candidate for addressing antibiotic resistance.

Formulations and Delivery Systems

Innovative formulations have been developed to enhance the delivery and stability of this compound:

- Nanoformulations : Research has demonstrated the encapsulation of this compound in nanoparticles to improve its solubility and bioavailability. These nanoantibiotics have shown promise in controlling bacterial infections in both in vitro and in vivo models .

- Synthetic Modifications : The engineering of synthetic derivatives, such as clavanin-MO, has been explored to enhance both antimicrobial and immunomodulatory properties. These modifications aim to improve efficacy while reducing cytotoxicity .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound in clinical settings:

- A study evaluated the effectiveness of this compound in wound healing models infected with S. aureus. Results indicated a significant reduction in bacterial load and improved tissue regeneration compared to control treatments .

- Another investigation demonstrated that this compound could modulate immune responses by increasing anti-inflammatory cytokines while suppressing pro-inflammatory mediators, suggesting its potential role in managing infections with minimal inflammatory damage .

Comparison with Similar Compounds

Structural Comparison

Clavanin peptides share a conserved α-helical core but differ in sequence variations that influence their functional specificity:

Key Insights :

- Clavanin A and Clavaspirin share 65% sequence homology but differ in lipid-binding residues (e.g., Clavanin A uses Phe4 and Gly13 for DPPC interactions, while Clavaspirin lacks these motifs) .

- Clavanin-MO, a synthetic analog, exhibits reduced cytotoxicity (200 µM vs. 6.25 µM for Mastoparan-MO) due to charge optimization .

Functional Comparison

Antimicrobial Activity

Key Insights :

- Clavanin A shows moderate direct antimicrobial activity but potent antibiofilm effects at sub-MIC concentrations (e.g., 32 µg·mL⁻¹ reduces K. pneumoniae biofilm thickness by 50%) .

- LL-37 outperforms Clavanin peptides in MIC values but requires higher doses for biofilm control, increasing cytotoxicity risks .

Cytotoxicity and Therapeutic Potential

Key Insights :

- Clavanin A promotes fibroblast migration (via KI67 and CXCR4 upregulation) and accelerates wound healing in human skin models .

- Clavanin-MO lacks osteoclast toxicity at 128 µg·mL⁻¹, making it suitable for dental applications compared to Ca(OH)₂ .

Mechanistic Divergence

- Clavanin A : Stabilizes π-helix structures upon lipid binding, enhancing membrane permeabilization .

- LL-37 : Acts via electrostatic interactions and pore formation, with additional roles in chemokine induction .

- Tachyplesin (from horseshoe crabs): Uses β-hairpin structures for membrane targeting, lacking the α-helical flexibility of Clavanins .

Preparation Methods

Peptide Synthesis

Clavanin E, like other clavanins, is typically prepared via solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, enabling precise control over the peptide sequence.

- Amino Acid Sequence : Clavanins are 23-residue peptides rich in histidine, phenylalanine, and glycine residues, which contribute to their antimicrobial activity and salt tolerance.

- Synthesis Details : The peptide is synthesized from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino group during coupling reactions.

- Purification : After synthesis, the crude peptide is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) to achieve high purity necessary for biological applications.

Peptide Modification for Enhanced Activity

Research has demonstrated that modifications to the native clavanin sequence can improve its antimicrobial and immunomodulatory properties.

- N-terminal Tagging : For example, the addition of a hydrophobic oligopeptide tag FLPII to the N-terminus of clavanin A resulted in a synthetic variant called clavanin-MO, which showed increased antimicrobial potency and immune modulation.

- Rationale : This hydrophobic tag enhances the peptide’s affinity for bacterial membranes without increasing cytotoxicity to mammalian cells, thus improving selectivity and efficacy.

Nanostructuration and Encapsulation

To improve stability, bioavailability, and controlled release, clavanin peptides including this compound have been incorporated into nanostructured delivery systems.

- Encapsulation in Methacrylate Polymers : Clavanin A was encapsulated using a blend of EUDRAGIT® L 100-55 and RS 30 D polymers, which are methacrylate-based and provide protection from enzymatic degradation.

- Process : The peptide is coupled to a fluorescent marker (FITC) for tracking, then encapsulated by mixing with polymer solutions at specific ratios (e.g., 3:1 w:w). The encapsulation efficiency is evaluated by dialysis to remove free peptide and spectrofluorimetry to quantify peptide loading.

- Benefits : Encapsulation improves peptide stability, enables sustained release, and enhances antimicrobial efficacy in vivo.

Structural Characterization and Stability Studies

- Molecular Dynamics Simulations : Studies using molecular dynamics have shown that clavanin peptides adopt an α-helical conformation in lipid bilayers, which is critical for membrane interaction and antimicrobial activity.

- Membrane Interaction : Modified peptides like clavanin-MO exhibit increased embedding into lipid bilayers, correlating with enhanced antimicrobial effects.

- Stability : Clavanins are active even at high salt concentrations and acidic pH, which is advantageous for physiological and pathological conditions.

Biological Activity and Toxicity Testing

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against various Gram-positive and Gram-negative bacteria confirm the efficacy of clavanin peptides prepared by these methods.

- Cytotoxicity Assays : Peptides are tested for hemolytic activity and toxicity against mammalian cells to ensure safety.

- In Vivo Studies : Animal models are used to assess peptide stability, immune modulation, and protective effects against infections.

Summary Table: Preparation Methods and Key Features of this compound

| Preparation Step | Method/Technique | Key Details and Outcomes |

|---|---|---|

| Peptide Synthesis | Solid-phase peptide synthesis (SPPS) with Fmoc chemistry | Precise sequence control; 23 amino acids; purified by HPLC |

| Peptide Modification | N-terminal hydrophobic tag addition | Enhanced membrane affinity and antimicrobial potency |

| Nanostructuration/Encapsulation | Encapsulation in methacrylate polymers (EUDRAGIT® L 100-55 and RS 30 D) | Improved stability, controlled release, enhanced bioavailability |

| Structural Characterization | Molecular dynamics simulations | α-helical conformation in membranes; increased hydrophobic interaction for modified peptides |

| Stability Testing | Activity at high salt and acidic pH | Maintains antimicrobial activity under physiological conditions |

| Biological Activity Testing | MIC assays, cytotoxicity assays | Confirm broad-spectrum antimicrobial activity and low toxicity |

| In Vivo Evaluation | Animal infection models | Demonstrated immune modulation and infection clearance |

Research Findings Supporting Preparation Methods

- Clavanin peptides are synthesized using standard peptide synthesis techniques, with modifications such as hydrophobic tagging to improve function.

- Encapsulation in methacrylate polymers has been successfully employed to enhance peptide delivery and stability.

- Structural studies confirm the importance of α-helical conformation and membrane interaction for antimicrobial activity.

- Toxicity studies show that both native and modified clavanins are non-hemolytic and non-toxic to mammalian cells at therapeutic concentrations.

- The combined antimicrobial and immunomodulatory properties of clavanins prepared by these methods provide a promising alternative to conventional antibiotics, especially against drug-resistant strains.

Q & A

Q. What experimental models are commonly used to study the antimicrobial mechanisms of Clavanin E?

this compound is typically evaluated in in vitro assays using bacterial cultures (e.g., E. coli, S. aureus) and mammalian cell lines (e.g., RAW 264.7 macrophages) to assess its dual antimicrobial and immunomodulatory effects. Key methodologies include:

- Minimum Inhibitory Concentration (MIC) assays to determine bactericidal activity .

- Nitric Oxide (NO) production assays in macrophages to study anti-inflammatory properties .

- Cell viability tests (e.g., MTT assays) to evaluate cytotoxicity .

Best Practice: Include positive controls (e.g., LL-37 for host defense peptides) and validate results across multiple biological replicates to account for batch variability in peptide synthesis .

Q. How can researchers ensure reproducibility in this compound synthesis and purification?

this compound is synthesized via solid-phase peptide synthesis (SPPS) and purified using reverse-phase HPLC. Critical steps include:

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation.

- Circular dichroism (CD) to confirm α-helical conformation in membrane-mimetic environments.

Methodological Note: Document solvent systems (e.g., trifluoroacetic acid/acetonitrile gradients) and column specifications in the "Experimental" section to enable replication .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

- Use two-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare NO production or cytotoxicity across concentrations and time points (e.g., 3 vs. 7 days) .

- Report effect sizes and confidence intervals to clarify biological significance beyond p-values.

Common Pitfall: Avoid pooling technical and biological replicates in statistical models; treat them as nested variables .

Advanced Research Questions

Q. How can contradictory findings in this compound’s temporal effects on NO production be resolved?

In rRANKL-stimulated RAW 264.7 cells, Clavanin A (a clavanin variant) reduced NO at day 3 but showed no effect by day 7 . To address such contradictions:

- Time-course experiments : Extend sampling intervals (e.g., daily measurements) to capture dynamic responses.

- Pathway inhibition studies : Use inhibitors of iNOS or NF-κB to isolate mechanism-specific effects.

- Multi-omics integration : Pair transcriptomics (e.g., RNA-seq) with metabolomics to identify compensatory pathways.

Recommendation: Pre-register hypotheses and analysis plans to mitigate post hoc bias .

Q. What strategies optimize this compound’s stability in physiological environments for in vivo studies?

- PEGylation or liposome encapsulation to reduce proteolytic degradation.

- Serum stability assays : Incubate this compound with fetal bovine serum (FBS) and monitor degradation via HPLC.

- Structural analogs : Modify residues (e.g., D-amino acids) to enhance resistance while retaining activity.

Data Gap: Few studies address this compound’s pharmacokinetics; prioritize collaborative projects with pharmacologists .

Q. How should researchers design co-culture systems to study this compound’s dual antimicrobial and osteogenic effects?

- Triple-culture models : Combine osteoblasts, osteoclasts, and bacterial biofilms (e.g., P. gingivalis) to mimic periodontal microenvironments.

- Endpoint selection : Measure both bacterial load (CFU counts) and osteoclast differentiation markers (e.g., TRAP activity).

Analytical Tip: Use spatial transcriptomics to map this compound’s localization and activity in heterogeneous cultures .

Q. What computational tools are available to predict this compound’s interactions with bacterial membranes?

- Molecular dynamics (MD) simulations : Model peptide-lipid bilayer interactions using software like GROMACS.

- Quantitative structure-activity relationship (QSAR) : Train models on MIC data to identify critical residues for antimicrobial potency.

Validation Requirement: Cross-validate predictions with experimental data (e.g., membrane depolarization assays) .

Methodological and Ethical Considerations

Q. How can researchers address variability in peptide batch synthesis across labs?

Q. What ethical guidelines apply to studies using this compound in animal models?

- 3R compliance : Prioritize in vitro models (e.g., organoids) before progressing to rodents.

- Local IRB approval : Declare peptide sourcing (e.g., synthetic vs. recombinant) and animal welfare protocols in the "Methods" section .

Q. How should negative or inconclusive data on this compound’s efficacy be reported?

- Transparent disclosure : Publish null results in repositories like Figshare to counter publication bias.

- Meta-analysis : Contribute to systematic reviews (e.g., Cochrane guidelines) to contextualize findings .

Data Presentation and Collaboration

Q. What formats are optimal for sharing large datasets on this compound’s bioactivity?

Q. How can interdisciplinary teams enhance this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.